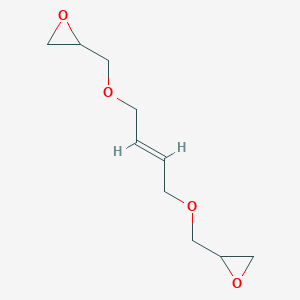

1,4-Bis(2,3-epoxypropoxy)but-2-ene

Beschreibung

Significance of Multifunctional Epoxy Monomers in Material Science Research

Multifunctional epoxy monomers are a cornerstone in the development of high-performance thermosetting polymers. vulcanchem.com Unlike their monofunctional counterparts, these monomers possess two or more reactive epoxy groups, which allows for the formation of highly crosslinked three-dimensional polymer networks upon curing. nih.gov This high crosslink density is directly responsible for many of the desirable properties of epoxy-based materials, including exceptional mechanical strength, high thermal stability, and superior chemical resistance. nih.govechemi.com

The versatility of multifunctional epoxy monomers also lies in their ability to be cured by a wide variety of co-reactants or "hardeners," such as amines, anhydrides, and phenols. This allows for the precise tailoring of the final material's properties to suit specific applications. vulcanchem.com In material science, research into novel multifunctional epoxy monomers is driven by the continuous demand for materials with enhanced performance characteristics. echemi.com These applications span a wide range of industries, from aerospace and automotive components to electronic packaging and protective coatings. vulcanchem.com The development of new monomers with unique structural features is crucial for advancing the capabilities of epoxy-based systems, enabling innovations in areas like bio-inspired materials and advanced composites. nih.govresearchgate.net

Unique Structural Features and Reactive Sites of 1,4-Bis(2,3-epoxypropoxy)but-2-ene

The chemical structure of this compound is what sets it apart as a monomer for advanced polymer synthesis. It is a symmetrical molecule characterized by two terminal glycidyl (B131873) ether groups attached to a central four-carbon chain containing a double bond. vulcanchem.com

The primary reactive sites are the two epoxide rings (also known as oxirane rings). These three-membered rings are highly strained and, therefore, susceptible to ring-opening reactions when exposed to a variety of nucleophiles (e.g., amines, alcohols) or electrophilic reagents. vulcanchem.com This high reactivity of the epoxy groups is the basis for the curing process in epoxy resins, leading to the formation of a durable polymer network.

In addition to the epoxy groups, the molecule contains a central but-2-ene double bond . This alkene functionality introduces another level of chemical reactivity, providing a site for potential secondary crosslinking or polymer modification through addition reactions. vulcanchem.com However, the internal position of this double bond may present steric hindrance, potentially influencing its reactivity compared to terminal alkenes. vulcanchem.com

Below is a table summarizing the key identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | 2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane | nih.gov |

| CAS Number | 13416-97-2 | nih.gov |

| Molecular Formula | C₁₀H₁₆O₄ | nih.gov |

| Molecular Weight | 200.23 g/mol | nih.gov |

| XLogP3 | -0.4 | nih.gov |

| Topological Polar Surface Area | 43.5 Ų | nih.gov |

For comparison, the properties of its saturated analog, 1,4-Butanediol (B3395766) diglycidyl ether (BDDGE), are presented below.

| Property | Value | Source |

| CAS Number | 2425-79-8 | echemi.comsigmaaldrich.comnist.gov |

| Molecular Formula | C₁₀H₁₈O₄ | echemi.comsigmaaldrich.comnist.gov |

| Molecular Weight | 202.25 g/mol | sigmaaldrich.comnist.gov |

| Boiling Point | 155-160 °C | echemi.com |

| Density | 1.1 g/cm³ at 25 °C | echemi.comsigmaaldrich.com |

| Refractive Index | 1.476 | echemi.com |

Overview of Research Trajectories for Alkene-Containing Diglycidyl Ethers

Research into alkene-containing diglycidyl ethers, such as this compound, is focused on leveraging the dual reactivity of these monomers to create novel polymers with advanced functionalities. The presence of both epoxy and alkene groups opens up possibilities for sequential or concurrent polymerization pathways, leading to materials with unique architectures and properties.

One major research trajectory involves the development of interpenetrating polymer networks (IPNs) . In this approach, the epoxy groups can be polymerized through conventional step-growth polymerization with a suitable hardener, while the alkene groups can undergo a separate chain-growth polymerization, such as free-radical polymerization. This can result in a material with a combination of properties from both polymer networks, such as enhanced toughness and impact strength.

Another area of investigation is the use of the alkene functionality for post-polymerization modification . After the initial curing of the epoxy resin, the unreacted double bonds can serve as handles for grafting other molecules or polymer chains onto the network. This allows for the surface properties of the material to be tailored for specific applications, such as improving biocompatibility or introducing self-healing capabilities.

Furthermore, the alkene group can participate in various click chemistry reactions , such as thiol-ene reactions. These reactions are highly efficient and can be conducted under mild conditions, making them ideal for creating well-defined polymer networks with high functional group tolerance. This approach is being explored for applications in areas like dental resins and photocurable coatings.

The synthesis of such monomers typically involves the reaction of a diol containing a double bond with epichlorohydrin (B41342) in the presence of a catalyst, followed by dehydrochlorination with a base to form the epoxide rings. wikipedia.org While specific research on this compound is not extensively documented in publicly available literature, the broader research on similar functional monomers suggests a significant potential for this compound in the creation of next-generation polymeric materials.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13416-97-2 |

|---|---|

Molekularformel |

C10H16O4 |

Molekulargewicht |

200.23 g/mol |

IUPAC-Name |

2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane |

InChI |

InChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+ |

InChI-Schlüssel |

BWXBPYQYGSWEDA-OWOJBTEDSA-N |

SMILES |

C1C(O1)COCC=CCOCC2CO2 |

Isomerische SMILES |

C1C(O1)COC/C=C/COCC2CO2 |

Kanonische SMILES |

C1C(O1)COCC=CCOCC2CO2 |

Andere CAS-Nummern |

13416-97-2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,4 Bis 2,3 Epoxypropoxy but 2 Ene

Precursor Chemistry and Feedstock Considerations

The primary precursors for the synthesis of 1,4-Bis(2,3-epoxypropoxy)but-2-ene are 2-butene-1,4-diol (B106632) and an epoxy-functionalized molecule, typically epichlorohydrin (B41342).

2-Butene-1,4-diol (BED) : This C4 diol, with the chemical formula C4H8O2, serves as the backbone of the target molecule. chemicalbook.com It exists as cis and trans isomers; the (E)- or trans-isomer is commonly noted in databases. nist.gov The selection of the diol isomer can influence the stereochemistry of the final product. Commercial production of 2-butene-1,4-diol is often achieved through the selective hydrogenation of 2-butyne-1,4-diol (B31916). chemicalbook.com This process requires careful control to prevent over-hydrogenation to butane-1,4-diol (BDO). chemicalbook.com Catalytic systems based on palladium or nickel are used industrially, though they can require harsh conditions. chemicalbook.com More recent developments have utilized platinum-on-silicon carbide catalysts, which can achieve high selectivity (up to 96%) for 2-butene-1,4-diol under milder conditions (100°C and 1 MPa H2). chemicalbook.com

Epichlorohydrin (ECH) : This bifunctional compound (C3H5ClO) contains both an epoxide ring and a chlorine atom, making it an ideal reagent for introducing the glycidyl (B131873) ether moiety. acs.orgyoutube.com The epoxide ring allows for reaction with the hydroxyl groups of the diol, while the chlorine atom provides a leaving group for the subsequent ring-closing reaction to reform an epoxide. wikipedia.org

Reaction Pathways and Mechanistic Investigations

The formation of this compound from 2-butene-1,4-diol and epichlorohydrin generally follows a two-step process within a single pot: an initial etherification followed by a dehydrochlorination step.

Epoxidation of Olefinic Precursors

While direct epoxidation of a pre-formed di-allyl ether, such as 1,4-bis(allyloxy)but-2-ene, is a conceivable pathway, the more common and industrially relevant method involves building the glycidyl ether structure directly. The term "epoxidation" in this context primarily refers to the final ring-closing step that forms the terminal epoxide rings. After the initial reaction between the diol and epichlorohydrin, a halohydrin intermediate is formed. The subsequent epoxidation (ring-closure) is typically induced by a base. wikipedia.orgresearchgate.net

Etherification with Halohydrins (e.g., Epichlorohydrin)

This pathway is the most direct method for synthesizing glycidyl ethers from alcohols. chalmers.se The mechanism involves two key stages:

Initial Nucleophilic Attack and Ring-Opening : The process is typically initiated by deprotonating the hydroxyl groups of 2-butene-1,4-diol with a base, such as sodium hydroxide (B78521) (NaOH), to form a more nucleophilic alkoxide. chalmers.se This alkoxide then attacks one of the electrophilic carbon atoms of the epichlorohydrin epoxide ring. This SN2 reaction leads to the opening of the epoxide ring and the formation of a chlorohydrin ether intermediate. wikipedia.orgchalmers.se This occurs at both ends of the diol molecule.

Intramolecular Cyclization (Dehydrochlorination) : In the presence of a base, the newly formed hydroxyl group on the chlorohydrin intermediate is deprotonated. The resulting alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon atom bonded to the chlorine. phasetransfercatalysis.com This displaces the chloride ion and forms the new, stable terminal epoxide ring, yielding the final this compound product. wikipedia.org This step is essentially a base-induced intramolecular etherification.

Catalytic Systems and Their Influence on Synthesis Efficiency

To facilitate the reaction between the alcohol (diol) and the organic epichlorohydrin phase, phase-transfer catalysts (PTCs) are frequently employed. researchgate.netgychbjb.com These catalysts are crucial for achieving high yields and reaction rates, especially in solvent-free or biphasic systems. chalmers.se

Common PTCs for glycidyl ether synthesis include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and tetraethylammonium (B1195904) bromide. chalmers.sephasetransfercatalysis.comresearchgate.netmdpi.com The PTC works by pairing with the diol alkoxide anion, transporting it from the solid or aqueous base phase into the organic phase where it can react with epichlorohydrin. chalmers.sephasetransfercatalysis.com This circumvents the low mutual solubility of the reactants.

The choice of catalyst can significantly impact the reaction. Studies on similar glycidyl ether syntheses have shown that solvent-free methods using PTCs can increase yields to over 90% while simplifying product isolation, as the solid by-products (e.g., sodium chloride) can be removed by simple filtration. researchgate.net

Optimization of Reaction Parameters for Yield and Purity

The efficiency of the synthesis is highly dependent on several reaction parameters. Optimizing these conditions is key to maximizing the yield and purity of this compound.

| Parameter | Condition/Range | Effect on Reaction |

| Temperature | 40°C - 80°C | Increasing temperature generally increases reaction rate but can decrease selectivity by promoting side reactions. A study on guaiacol (B22219) glycidyl ether found optimal selectivity at 40°C. mdpi.com |

| Reactant Molar Ratio | Excess epichlorohydrin | Using an excess of epichlorohydrin can help drive the reaction to completion and minimize the formation of oligomeric by-products. Ratios of 1.5:1 (epichlorohydrin to alcohol group) are common. gychbjb.com |

| Base Stoichiometry | 1.5 to 2.0 molar equivalents | A sufficient amount of base (e.g., NaOH) is required for both the initial deprotonation of the diol and the final dehydrochlorination step. gychbjb.com |

| Catalyst Loading | Varies by catalyst | The concentration of the phase-transfer catalyst must be optimized to ensure efficient transfer between phases without being excessive, which could complicate purification. |

| Reaction Time | 1 - 10 hours | Reaction time is optimized alongside temperature and catalyst loading to achieve maximum conversion without product degradation. chemicalbook.comgychbjb.com |

This table is a generalized representation based on typical glycidyl ether syntheses. Specific values for this compound may vary.

Purification Strategies and Isolation Techniques

After the reaction is complete, the mixture contains the desired diepoxide product, unreacted epichlorohydrin, the catalyst, and salt by-products (e.g., sodium chloride). google.com A multi-step purification process is necessary for isolation.

Salt Removal : The primary solid by-product, sodium chloride, is insoluble in the organic phase and can be removed by simple filtration or centrifugation. researchgate.netgoogle.com

Removal of Excess Epichlorohydrin : The excess volatile epichlorohydrin is typically removed by distillation, often under reduced pressure to avoid thermal degradation of the product. google.com

Catalyst Separation : If a water-soluble catalyst is used, it can be separated by washing the organic phase with water (liquid-liquid extraction). google.com Alternatively, the catalyst can be removed by adsorption onto a solid medium. google.com

Final Purification : For high-purity applications, fractional distillation under high vacuum or column chromatography may be employed to separate the final product from any remaining impurities or by-products. quora.com Recrystallization can also be used if the product is a solid at room temperature. wikipedia.org

Polymerization and Cross Linking Chemistry of 1,4 Bis 2,3 Epoxypropoxy but 2 Ene

Ring-Opening Polymerization (ROP) of Epoxy Moieties

The polymerization of 1,4-Bis(2,3-epoxypropoxy)but-2-ene predominantly occurs through the ring-opening of the terminal epoxy groups. This process can be initiated by cationic, anionic, or coordination-insertion mechanisms, each influencing the kinetics, polymer structure, and properties of the resulting material. The bifunctional nature of the monomer allows for the formation of cross-linked networks. stackexchange.com

Cationic Ring-Opening Polymerization Kinetics and Mechanisms

Cationic ROP of epoxides is typically initiated by strong protic acids or Lewis acids, which protonate or coordinate to the oxygen atom of the epoxy ring, making it susceptible to nucleophilic attack. youtube.comresearchgate.net The propagation step involves the attack of a monomer on the activated propagating chain end, which is an oxonium ion. researchgate.net For a diepoxide like this compound, this process can lead to the formation of a three-dimensional network.

The general mechanism for the cationic ROP of an epoxide is as follows:

Initiation: Activation of the epoxy ring by a cationic initiator (e.g., H⁺).

Propagation: Nucleophilic attack of a monomer molecule on the activated epoxy ring of the growing polymer chain.

Cross-linking: As the polymerization progresses, the bifunctional nature of the monomer leads to the formation of a cross-linked network.

Anionic Ring-Opening Polymerization Studies

Anionic ROP of epoxides is initiated by strong nucleophiles, such as alkoxides or hydroxides. youtube.com The reaction proceeds via a nucleophilic attack on one of the carbon atoms of the epoxy ring, leading to its opening and the formation of an alkoxide propagating species. youtube.comnih.gov This method can offer good control over the polymerization, leading to polymers with predictable molecular weights and narrow distributions, especially when using appropriate initiating systems. researchgate.netrsc.org

For this compound, an anionic mechanism would involve the sequential opening of the two epoxy rings to form a linear or cross-linked polyether. The reactivity in anionic ROP is influenced by the steric and electronic effects of the substituents on the epoxy ring. rsc.orgresearchgate.net The presence of the but-2-ene backbone is not expected to significantly interfere with the anionic ROP of the epoxy groups under typical conditions, allowing for the potential synthesis of well-defined polymer structures. researchgate.net

A comparative study on the anionic ROP of various epoxide monomers has shown that the propagation rate is significantly influenced by the nature of the side chain. rsc.orgresearchgate.net For instance, epoxides with electron-withdrawing groups tend to polymerize faster. While specific kinetic data for this compound is not available, the reactivity is expected to be comparable to other diglycidyl ethers.

Coordination-Insertion Polymerization Approaches

Coordination-insertion polymerization utilizes transition metal catalysts to achieve controlled polymerization of epoxides. wikipedia.org These catalysts, often based on metals like aluminum, zinc, or cobalt, can provide excellent control over the polymer's stereochemistry and architecture. escholarship.orgillinois.edu The mechanism involves the coordination of the epoxide monomer to the metal center, followed by insertion into the metal-initiator bond. rsc.org

This approach could be particularly useful for the polymerization of this compound to potentially control the polymer's microstructure. The presence of the but-2-ene double bond might influence the coordination with the catalyst, but specific studies are lacking. However, coordination polymerization has been successfully applied to other functional epoxides, suggesting its potential applicability here. wikipedia.org Bimetallic catalyst systems have been shown to be particularly effective in the ring-opening of epoxides. royalsocietypublishing.orgacs.org

Thermodynamic and Kinetic Considerations in Epoxy ROP

The ring-opening polymerization of epoxides is driven by the relief of ring strain in the three-membered epoxy ring. wiley-vch.de This makes the process thermodynamically favorable, characterized by a negative enthalpy of polymerization (ΔHₚ). wiley-vch.de The entropy of polymerization (ΔSₚ) is typically negative due to the loss of translational freedom of the monomer. wiley-vch.de Therefore, polymerization is favored at lower temperatures.

Table 1: General Thermodynamic Parameters for the ROP of Selected Cyclic Monomers (Note: Specific data for this compound is not available. This table provides a general comparison.)

| Monomer | Ring Size | ΔHₚ (kJ/mol) | ΔSₚ (J/mol·K) | Ceiling Temperature (°C) |

| Ethylene (B1197577) Oxide | 3 | -96 | -67 | >400 |

| Propylene (B89431) Oxide | 3 | -83 | - | - |

| Tetrahydrofuran | 5 | -15 | -54 | 84 |

| ε-Caprolactone | 7 | -29 | - | 280 |

Data compiled from various sources. wiley-vch.deresearchgate.net

Influence of Initiators and Catalysts on ROP Rate and Selectivity

The choice of initiator or catalyst is crucial as it determines the polymerization mechanism and significantly impacts the reaction rate, polymer structure, and properties.

Cationic Initiators: Strong acids like BF₃·OEt₂ or photoinitiators can lead to very fast polymerization, but often with less control and potential side reactions involving the but-2-ene double bond. researchgate.net

Anionic Initiators: Bases such as KOH or phosphazene bases can provide good control over the polymerization, leading to well-defined polyethers. rsc.org The rate can be tuned by the choice of base and counter-ion. nih.gov

Coordination Catalysts: Transition metal complexes can offer high selectivity, including stereoselectivity, and can be designed to be tolerant of other functional groups. escholarship.orgacs.org Bifunctional catalysts that combine a Lewis acid and a nucleophilic component have shown enhanced activity and selectivity in epoxide ROP.

The selectivity of the ring-opening, particularly in unsymmetrical epoxides, is also influenced by the catalyst. Acidic catalysts tend to favor attack at the more substituted carbon, while basic catalysts favor attack at the less substituted carbon. mdpi.com For the terminal epoxy groups in this compound, this distinction is less critical.

Reactivity and Polymerization of the But-2-ene Unsaturated Moiety

The but-2-ene double bond in the backbone of this compound introduces another level of chemical reactivity.

In general, internal alkenes like but-2-ene are less prone to polymerization via radical or ionic mechanisms compared to terminal alkenes due to steric hindrance. quora.com However, the double bond can participate in other types of reactions:

Cross-linking: After the polymerization of the epoxy groups, the pendant double bonds in the polymer backbone can be cross-linked through various reactions, such as vulcanization with sulfur or by using radical initiators. This would lead to a dual-cured network with potentially enhanced mechanical properties.

Thiol-ene Reactions: The double bond can readily react with thiols in the presence of a radical initiator or UV light, a process known as thiol-ene click chemistry. This allows for the functionalization of the polymer after the initial epoxy polymerization.

Metathesis: Ring-opening metathesis polymerization (ROMP) is unlikely for this internal double bond. However, it could potentially undergo cross-metathesis reactions with other olefins in the presence of suitable catalysts.

It is important to note that under the conditions of cationic ROP of the epoxides, the acidic environment could potentially lead to isomerization or other reactions of the double bond. Conversely, in anionic and coordination polymerization, the double bond is expected to remain largely intact. researchgate.net

Free Radical Polymerization and Copolymerization

The but-2-ene double bond in this compound can theoretically undergo free-radical polymerization. However, the reactivity of internal double bonds in free-radical processes is generally lower than that of terminal double bonds due to steric hindrance. In analogous systems, such as those involving allyl glycidyl (B131873) ether, free-radical polymerization can be challenging due to the high electron density of the double bond, which can lead to slow polymerization and the formation of oligomers. researchgate.net

Research on similar unsaturated resins indicates that the double bonds can react during free-radical polymerization, often initiated by UV light in the presence of a photoinitiator. nih.gov For instance, in hybrid systems of unsaturated polyesters and epoxy resins, the unsaturated components are cured via free-radical mechanisms. epo.org

To achieve efficient polymerization, this compound could be copolymerized with more reactive monomers, such as acrylates or methacrylates. This approach is common in the formulation of UV-curable coatings and adhesives. nih.gov

| Monomer Type | Relative Reactivity | Polymerization Characteristics |

|---|---|---|

| Acrylates | High | Fast polymerization, high conversion |

| Allyl Ethers | Low to Moderate | Slower polymerization, potential for chain transfer |

| Internal Alkenes (e.g., in but-2-ene) | Low | Generally low reactivity, often requires copolymerization |

Cationic Polymerization of the Alkene Functionality

Cationic polymerization is a viable method for polymerizing electron-rich alkenes. The process is typically initiated by a Lewis or Brønsted acid. For an alkene to be susceptible to cationic polymerization, it generally needs to be electron-rich, often through the presence of electron-donating groups. libretexts.org In the case of this compound, the ether linkages adjacent to the double bond could influence its electronic character.

Controlled/Living Polymerization Techniques for the C=C Bond

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. While these methods have been extensively applied to a wide range of monomers, their application to the internal C=C bond of this compound is not documented in the available literature.

For analogous systems, living polymerization has been used to create well-defined polymers with reactive pendant groups. For instance, ring-opening metathesis polymerization (ROMP) has been employed to synthesize polymers with epoxide functionalities. youtube.com However, the internal double bond in the but-2-ene moiety of the target molecule is not typically susceptible to ROMP.

Theoretical application of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to the but-2-ene double bond would be challenging due to its low reactivity. These methods generally require more activated monomers.

Stereochemical Aspects of But-2-ene Polymerization

The polymerization of the but-2-ene moiety in this compound would have significant stereochemical implications. The but-2-ene unit can exist as either cis (Z) or trans (E) isomers. The commercial form of the parent diol, 2-butene-1,4-diol (B106632), is available in both isomeric forms. nist.gov The stereochemistry of the starting monomer would influence the stereostructure of the resulting polymer chain.

Furthermore, the polymerization process itself can introduce stereocenters along the polymer backbone. Control over the stereochemistry of the polymer chain can lead to materials with vastly different properties, such as crystallinity, thermal behavior, and mechanical strength. googleapis.comnih.gov For example, stereocontrolled thiol-yne polymerization has been shown to produce polymers with distinct properties based on the E/Z content of the unsaturated backbone. nih.gov

The epoxidation of an alkene is a stereospecific reaction, meaning that a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide. nih.gov This implies that the stereochemistry of the but-2-ene backbone is set during the synthesis of the monomer. Subsequent polymerization of the epoxy groups can also be stereoselective, depending on the catalyst and reaction conditions used. echemi.com

Dual-Curing and Hybrid Network Formation

The presence of two distinct polymerizable functionalities in this compound makes it an ideal candidate for dual-curing processes, leading to the formation of hybrid polymer networks or interpenetrating polymer networks (IPNs). researchgate.net Dual-curing systems offer enhanced control over the curing process and the final material properties. nih.govnist.gov

Simultaneous or Sequential Polymerization of Epoxy and Alkene Groups

The epoxy and alkene groups of this compound can be polymerized either simultaneously or sequentially.

Simultaneous Curing: This can be achieved by using a combination of initiators that are activated by the same stimulus, for example, a combination of a free-radical photoinitiator for the alkene and a cationic photoinitiator for the epoxy, both activated by UV light. googleapis.com

Sequential Curing: This approach offers more control over the network structure. For example, the alkene functionality could first be polymerized using a UV-initiated free-radical process to set the initial shape of the material. Subsequently, the epoxy groups can be cured thermally, leading to a more densely cross-linked and robust final product. researchgate.netnih.gov This two-stage curing is advantageous in applications like additive manufacturing. nist.gov

The choice between simultaneous and sequential curing will significantly impact the morphology and properties of the resulting polymer network. Sequential curing can lead to the formation of IPNs, where the two polymer networks are physically entangled but not chemically bonded.

| Curing Strategy | Initiation Method | Resulting Network | Potential Advantages |

|---|---|---|---|

| Simultaneous | UV (Radical + Cationic) | Hybrid Network | Fast curing |

| Sequential | 1. UV (Radical); 2. Thermal (Epoxy) | Interpenetrating Polymer Network (IPN) | Staged curing, control over properties |

| Sequential | 1. Thermal (Epoxy); 2. UV (Radical) | IPN or Grafted Network | High initial strength, surface modification |

Investigation of Cross-linking Reactions with Diverse Hardeners

The epoxy groups of this compound can be cross-linked with a wide variety of hardeners, with amines and anhydrides being the most common. The reaction of an epoxy group with a primary amine involves a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. europa.eu This secondary amine can then react with another epoxy group, leading to a cross-linked network.

The kinetics of the curing process are influenced by several factors, including the type of hardener, the temperature, and the presence of catalysts. researchgate.net For example, the reaction of epoxies with amines is often autocatalytic, where the hydroxyl groups formed during the reaction catalyze further epoxy-amine reactions.

The presence of the but-2-ene double bond could potentially influence the curing kinetics, although specific studies on this are lacking. It is also possible to design systems where the double bond participates in the cross-linking, for example, through thiol-ene reactions in the presence of a thiol-based hardener and a radical initiator. researchgate.net This would create a hybrid network with both ether and thioether linkages.

Amine-Based Curing Agents

Amine-based compounds are widely utilized as curing agents for epoxy resins. The curing mechanism proceeds through a nucleophilic addition reaction where the nitrogen atom of the amine attacks one of the carbon atoms of the epoxy ring, leading to its opening and the formation of a β-hydroxyamine. Primary amines, containing two active hydrogens, can react with two epoxy groups, thus acting as a cross-linking agent. The resulting secondary amine can further react with another epoxy group, leading to a more densely cross-linked network. mdpi.com

The general reaction scheme for the curing of this compound with a primary diamine can be depicted as a two-step process. Initially, the primary amine groups react with the epoxy rings to form linear or branched oligomers. In the subsequent stages, the secondary amines formed react with remaining epoxy groups, leading to the formation of a three-dimensional network. mdpi.com The reactivity of the amine and the steric hindrance around the epoxy group are critical factors influencing the curing kinetics and the final properties of the polymer. While cycloaliphatic epoxy resins can be more challenging to cure with amines compared to standard bisphenol A-based epoxies, the reaction can be facilitated by elevated temperatures or the use of catalysts. tetrawill.com

Table 1: Common Amine-Based Curing Agents and Their Characteristics

| Curing Agent | Type | Key Features |

| Bis(aminomethyl)cyclohexane | Primary Diamine | Low viscosity, promotes fast curing, and results in cured products with a high glass transition temperature (Tg). epo.org |

| Isophorone diamine (IPDA) | Primary Diamine | Often used to achieve high thermal and mechanical properties. tetrawill.com |

| Polyetheramines (e.g., D230) | Primary Diamine | Offer increased flexibility to the cured network. tetrawill.com |

Anhydride-Based Curing Agents

Acid anhydrides are another important class of curing agents for epoxy resins, known for imparting high thermal stability and excellent chemical resistance to the resulting polymers. polymerinnovationblog.com The curing process with anhydrides is typically initiated by a hydroxyl-containing species, which can be present on the epoxy resin backbone, as trace water, or added as a catalyst. polymerinnovationblog.com The initiator opens the anhydride (B1165640) ring to form a carboxylic acid. This newly formed acid group then reacts with an epoxy group to form a hydroxyl-ester. The generated hydroxyl group can then react with another anhydride ring, propagating the polymerization. azom.com

The reaction of this compound with a dicarboxylic anhydride, in the presence of a catalyst such as a tertiary amine, leads to the formation of a polyester (B1180765) network. researchgate.net The stoichiometry between the epoxy and anhydride groups is a critical parameter that influences the final properties of the thermoset. researchgate.net Anhydride-cured epoxy systems often exhibit low cure shrinkage and a long pot life at room temperature, requiring elevated temperatures for curing. polymerinnovationblog.comtetrawill.com

Table 2: Typical Anhydride Curing Agents and Curing Conditions

| Anhydride Curing Agent | Typical Catalyst | Curing Temperature Range (°C) | Key Properties of Cured Resin |

| Hexahydrophthalic anhydride (HHPA) | Tertiary Amine | 120-150 | Good thermal stability, high Tg. researchgate.netyoutube.com |

| Methyltetrahydrophthalic anhydride (MTHPA) | Tertiary Amine | 120-160 | Excellent electrical insulation properties. tetrawill.com |

| NADIC methylanhydride | Tertiary Amine | >150 | High heat resistance. google.com |

Carboxylic Acid-Based Curing Agents

Carboxylic acids can also be employed as curing agents for epoxy resins, reacting directly with the epoxy groups to form β-hydroxy esters. paint.org This reaction can be catalyzed by various compounds, including tertiary amines and phosphonium (B103445) salts. paint.org In the absence of a catalyst, the reaction typically requires high temperatures. paint.org The uncatalyzed reaction between an epoxy group and a carboxylic acid can lead to the formation of both primary and secondary hydroxyl esters. paint.org

For a difunctional epoxy monomer like this compound, a dicarboxylic acid can be used to create a linear polyester. To achieve a cross-linked network, a polyfunctional carboxylic acid or a combination of di- and polyfunctional acids would be necessary. The use of carboxylic acids as curing agents can be advantageous in certain applications, and their reactivity can be tailored by the choice of catalyst and reaction conditions. nih.gov

Thiol-Epoxy and Thiol-Ene Reactions

The presence of both epoxy groups and a carbon-carbon double bond in this compound allows for the utilization of thiol-based "click" chemistry, which includes both thiol-epoxy and thiol-ene reactions. nih.gov This dual reactivity opens pathways for creating hybrid polymer networks with tailored properties.

The thiol-epoxy reaction is a base-catalyzed nucleophilic addition of a thiol to an epoxy ring, resulting in a β-hydroxy thioether. utwente.nlresearchgate.net This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions, often proceeding rapidly at room temperature in the presence of a suitable base catalyst like a tertiary amine. mdpi.comutwente.nl

The thiol-ene reaction , on the other hand, is a radical-mediated addition of a thiol to the carbon-carbon double bond of the but-2-ene backbone. wikipedia.org This reaction is typically initiated by UV light or heat in the presence of a photo or thermal initiator. nih.govwikipedia.org The process involves the formation of a thiyl radical, which then adds to the alkene, followed by a chain transfer step that regenerates the thiyl radical. nih.gov

By using a multifunctional thiol, both the epoxy groups and the double bond of this compound can be cross-linked, potentially in a sequential or simultaneous manner, to form complex interpenetrating or hybrid polymer networks. nih.govupc.edu

Microstructure and Architecture of Polymer Networks

The choice of curing agent and the curing mechanism directly dictates the microstructure and architecture of the resulting polymer network.

Amine and Anhydride Curing: Curing with traditional agents like amines and anhydrides through the epoxy groups leads to the formation of polyether or polyester networks, respectively. The cross-link density can be controlled by the functionality of the curing agent and the stoichiometry of the reactants. This step-growth polymerization process generally leads to the formation of homogeneous networks. mdpi.com

Dual Curing via Thiol-Epoxy and Thiol-Ene Reactions: The ability to perform both thiol-epoxy and thiol-ene reactions allows for the creation of hybrid networks. nih.gov For instance, a two-stage curing process can be employed, where the thiol-ene reaction is first initiated by UV light, followed by a thermally induced thiol-epoxy reaction. This sequential curing can lead to the formation of interpenetrating polymer networks (IPNs), where two independent networks are physically entangled. nih.gov The order and kinetics of these reactions can be controlled to tailor the final material properties, such as reducing polymerization stress. nih.govresearchgate.net

Mechanistic Elucidation of Network Formation Processes

The formation of a cross-linked network from this compound is a complex process governed by the kinetics and mechanisms of the specific polymerization reactions employed.

Epoxy Ring-Opening: The fundamental process in amine, anhydride, and carboxylic acid curing is the ring-opening of the epoxide. With amines, the reaction proceeds via a nucleophilic attack of the amine on the epoxide carbon. mdpi.com In anhydride curing, the mechanism is more complex, involving an initial ring-opening of the anhydride by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with the epoxide. researchgate.net Tertiary amines act as catalysts in this process. researchgate.net

Thiol-Based "Click" Chemistry:

Thiol-Epoxy: The base-catalyzed thiol-epoxy reaction follows an anionic nucleophilic polymerization mechanism. A base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the epoxy ring. researchgate.net The subsequent proton transfer regenerates the catalyst. utwente.nl

Thiol-Ene: The thiol-ene reaction proceeds via a free-radical step-growth mechanism. nih.gov Initiation generates a thiyl radical, which propagates by adding across the double bond to form a carbon-centered radical. A chain-transfer reaction with another thiol molecule regenerates the thiyl radical and continues the cycle. nih.gov

The ability to control these distinct mechanistic pathways allows for a high degree of control over the network formation process, enabling the design of polymers with specific microstructures and macroscopic properties.

Copolymerization Studies Involving 1,4 Bis 2,3 Epoxypropoxy but 2 Ene

Copolymerization with Other Epoxy Monomers

Detailed research findings, including kinetic data or characterization of copolymers resulting from the reaction of 1,4-Bis(2,3-epoxypropoxy)but-2-ene with other epoxy monomers, are not available in the reviewed scientific literature. While the compound is a diepoxide and is expected to react with other epoxides to form cross-linked polymers, specific studies detailing these copolymerizations, the reaction conditions, or the properties of the resulting materials could not be located.

Copolymerization with Vinyl, Acrylate, and Methacrylate (B99206) Monomers

Block Copolymer and Graft Copolymer Synthesis Utilizing this compound

No specific studies on the synthesis of block or graft copolymers explicitly utilizing this compound as a monomer or building block were found. General methods for synthesizing block and graft copolymers exist, but their application to this particular compound, including synthetic strategies and characterization of the resulting polymers, is not documented in the available literature.

Influence of Comonomer Ratios on Polymerization Kinetics and Network Structure

Information regarding the influence of comonomer ratios on the polymerization kinetics and the final network structure of copolymers derived from this compound is not present in the reviewed scientific papers. Such studies are crucial for understanding and tailoring the properties of thermosetting materials, but specific data, including data tables on how different ratios of this compound with comonomers affect reaction rates or the physical and mechanical properties of the polymer network, could not be found.

Chemical Modification and Derivatization of 1,4 Bis 2,3 Epoxypropoxy but 2 Ene

Reactions at the Epoxy Functionalities with Nucleophiles

The strained three-membered ring of the epoxy groups in 1,4-Bis(2,3-epoxypropoxy)but-2-ene makes them susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is the basis for the formation of linear polymers, cross-linked networks, and functionalized diols. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a β-hydroxy ether linkage.

One of the most significant applications of this reactivity is in the synthesis of poly(amido-amine)s. The polyaddition reaction of diamines with diepoxides like this compound results in the formation of polymers with repeating amino and hydroxyl groups. nih.gov For instance, the reaction with primary amines proceeds in a stepwise manner. The initial reaction of a primary amine with an epoxy group forms a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxy group, leading to the formation of a branched or cross-linked structure. The general reaction scheme involves the nucleophilic attack of the amine on the terminal carbon of the epoxide ring.

The synthesis of poly(amido-amine)s from α,ω-bis(methyl-amino)alkanes and 1,4-bis-acryloylpiperazine has been reported, demonstrating a similar polyaddition mechanism that could be applied to this compound. nih.gov These polymers, containing tertiary amino groups in the main chain, are of interest for various applications, including as biomaterials. nih.gov

The general reaction of a primary diamine with this compound can be represented as follows:

Scheme 1: Polyaddition of a primary diamine with this compound.

The resulting polymers possess a unique combination of functionalities, including hydroxyl groups, secondary or tertiary amines, and a central carbon-carbon double bond, which can be further modified.

Functionalization of the But-2-ene Double Bond

The central carbon-carbon double bond can be selectively oxidized to introduce additional epoxy or diol functionalities.

Epoxidation: The epoxidation of the but-2-ene double bond would lead to the formation of a tetraepoxide. This reaction can be carried out using various epoxidizing agents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). The selectivity of this reaction in the presence of the existing epoxy rings is a key consideration.

Dihydroxylation: The syn-dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), in a process known as the Upjohn dihydroxylation. organic-chemistry.org For enantioselective dihydroxylation, the Sharpless asymmetric dihydroxylation protocol can be employed, which utilizes a chiral ligand to direct the stereochemical outcome of the reaction. The reaction proceeds via a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol.

The general conditions for these transformations are summarized in the table below.

| Transformation | Reagents and Conditions | Product | Stereochemistry |

| Epoxidation | m-CPBA, CH₂Cl₂ | Tetraepoxide | syn-addition |

| Upjohn Dihydroxylation | cat. OsO₄, NMO, acetone/H₂O | Tetrol | syn-addition |

| Sharpless Dihydroxylation | cat. K₂OsO₂(OH)₄, (DHQ)₂-PHAL or (DHQD)₂-PHAL, K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O | Chiral Tetrol | Enantioselective syn-addition |

Table 1: General Conditions for Epoxidation and Dihydroxylation of the But-2-ene Double Bond.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org The hydrogenation of the double bond in this compound would yield the corresponding saturated diepoxide, 1,4-Bis(2,3-epoxypropoxy)butane. This modification removes the rigidity of the double bond and increases the flexibility of the molecule. The hydrogenation is typically a syn-addition of hydrogen across the double bond. libretexts.org A study on the catalytic hydrogenation of 3,4-epoxybut-1-ene using cationic rhodium complexes has shown that the epoxide ring can be activated by an adjacent olefinic bond.

Halogenation: The double bond can readily undergo halogenation with elemental halogens like bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com For example, the bromination of this compound would yield 2,3-dibromo-1,4-bis(2,3-epoxypropoxy)butane. A patent describes the direct bromination of 2-butyne-1,4-diol (B31916) in an aqueous medium to produce 2,3-dibromo-2-butene-1,4-diol, which provides a relevant synthetic strategy. google.com

| Reaction | Reagents | Product | Key Features |

| Hydrogenation | H₂, Pd/C | 1,4-Bis(2,3-epoxypropoxy)butane | syn-addition, saturated backbone |

| Bromination | Br₂, CCl₄ | 2,3-Dibromo-1,4-bis(2,3-epoxypropoxy)butane | anti-addition, vicinal dibromide |

Table 2: Hydrogenation and Bromination of the But-2-ene Double Bond.

The double bond is also amenable to various "click" chemistry reactions, which are known for their high efficiency, selectivity, and mild reaction conditions.

Thiol-Ene Reaction: The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, proceeding via an anti-Markovnikov addition to form a thioether. wikipedia.org This reaction can be initiated by photoinitiators or thermal initiators. The functionalization of this compound with thiol-containing molecules via the thiol-ene reaction can be used to introduce a wide range of functionalities, depending on the nature of the R group on the thiol.

Scheme 2: Thiol-ene reaction on this compound.

Diels-Alder Reaction: The but-2-ene double bond can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene, known as the Diels-Alder reaction. nih.gov This reaction forms a six-membered ring and is a powerful tool for creating complex cyclic architectures. For example, the reaction of this compound with a diene like furan (B31954) would yield a bicyclic adduct. The Diels-Alder reaction of furan derivatives with alkenes is a well-established method for producing valuable chemical intermediates. nih.gov

Scheme 3: Diels-Alder reaction of this compound with furan.

Post-Polymerization Modification Strategies for Tailored Properties

Polymers synthesized from this compound retain the central carbon-carbon double bond within their backbone, which serves as a handle for post-polymerization modification. This allows for the tuning of the polymer's properties after its initial synthesis.

For instance, a linear polymer obtained from the ring-opening reaction with a diamine (as described in section 5.1) would possess a series of but-2-ene units along its chain. These double bonds can be targeted for further functionalization.

Thiol-Ene Modification: Similar to the monomer, the polymer can undergo thiol-ene "click" reactions. This strategy has been used for the functionalization of porous polymers, where residual thiol or ene groups are utilized for further reaction. usm.edu By treating the polymer with various thiols under radical initiation, different functional groups can be grafted onto the polymer backbone, altering its solubility, thermal properties, and chemical reactivity.

Grafting Reactions: The double bonds can also be used as sites for grafting other polymer chains. For example, free-radical-initiated grafting of monomers like maleic anhydride (B1165640) has been demonstrated on other polymer backbones. researchgate.net This approach can be used to create graft copolymers with unique architectures and properties.

Cross-linking: The double bonds can be utilized to cross-link the polymer chains, leading to the formation of a network structure with enhanced mechanical and thermal stability. This can be achieved through various methods, including vulcanization-type reactions or by using the double bonds in further polymerization processes.

These post-polymerization modification strategies offer a powerful route to tailor the final properties of materials derived from this compound, enabling the creation of advanced materials for a wide range of applications.

Advanced Analytical and Spectroscopic Characterization in 1,4 Bis 2,3 Epoxypropoxy but 2 Ene Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the chemical structure of 1,4-Bis(2,3-epoxypropoxy)but-2-ene and for tracking its transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The protons of the epoxy rings, the butene backbone, and the connecting ether linkages all resonate at distinct chemical shifts. For instance, the protons on the double bond of the but-2-ene moiety are expected to appear in the olefinic region of the spectrum. The chemical shifts for the E (trans) and Z (cis) isomers of but-2-ene are slightly different, with the CH proton for the E isomer appearing at approximately 5.58 ppm and for the Z isomer at 5.37 ppm. docbrown.info The protons of the methyl groups attached to the double bond in E-but-2-ene and Z-but-2-ene resonate at around 1.58 ppm and 1.54 ppm, respectively. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the C=C double bond in but-2-ene isomers show chemical shifts around 125-135 ppm. docbrown.info Specifically, for E-but-2-ene, the methyl carbon signal is at approximately 17 ppm, while for Z-but-2-ene, it is around 12 ppm. docbrown.info The carbon atoms of the epoxy rings and the methylene (B1212753) groups of the epoxypropoxy side chains will also have characteristic chemical shifts.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment of this compound. These advanced experiments are crucial for unambiguously assigning all signals in complex spectra.

Below is a table summarizing the expected NMR data for this compound based on analogous structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Epoxy CH | ~2.6 - 3.2 | ~45 - 55 |

| Epoxy CH₂ | ~2.5 - 2.9 | ~44 - 52 |

| -O-CH₂- (ether) | ~3.4 - 4.2 | ~70 - 75 |

| =CH- (butene) | ~5.4 - 5.8 | ~125 - 135 |

| -CH₂- (allylic) | ~4.0 - 4.3 | ~68 - 72 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. sapub.org

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by specific absorption bands. Aromatic epoxides, for example, show characteristic bands that can be used for identification. nih.gov The presence of the epoxy group is typically confirmed by bands around 830-950 cm⁻¹ (asymmetric ring stretching) and 750-880 cm⁻¹ (symmetric ring stretching). The C-O-C stretching of the ether linkages will appear in the region of 1070-1150 cm⁻¹. The C=C stretching of the butene backbone will give rise to a band around 1650-1680 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. sapub.org Therefore, the C=C double bond in the butene chain will show a strong signal in the Raman spectrum. The vibrational modes of the epoxy ring are also observable in Raman spectra. Comparing FTIR and Raman data can provide a more complete picture of the vibrational properties of the molecule. mdpi.com

A table summarizing the characteristic vibrational frequencies is provided below.

| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| Epoxy Ring (asymmetric stretch) | 830 - 950 | 830 - 950 |

| Epoxy Ring (symmetric stretch) | 750 - 880 | 750 - 880 |

| C-O-C (ether stretch) | 1070 - 1150 | 1070 - 1150 |

| C=C (alkene stretch) | 1650 - 1680 | 1650 - 1680 |

| C-H (alkene stretch) | 3010 - 3040 | 3010 - 3040 |

Chromatographic Techniques for Purity, Molecular Weight, and Distribution Analysis

Chromatographic methods are essential for separating this compound from impurities and for analyzing the molecular weight and distribution of polymers derived from it.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. chromatographyonline.com GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for both qualitative identification and quantitative analysis. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (200.23 g/mol ), as well as characteristic fragmentation patterns that can be used to confirm its structure. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique used for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. mdpi.com In LC-MS, the separation is performed in the liquid phase, followed by ionization and mass analysis. This technique is particularly useful for analyzing the products of polymerization reactions of this compound, as it can separate oligomers and polymers based on their size and polarity. The mass spectrometer provides information on the molecular weight of the eluting species, allowing for the determination of the molecular weight distribution of the polymer. dphen1.comresearchgate.net

Below is a table summarizing the applications of these chromatographic techniques.

| Technique | Primary Application | Information Obtained |

| GC-MS | Purity analysis of the monomer | Identification of volatile impurities, confirmation of monomer structure |

| LC-MS | Analysis of reaction mixtures and polymers | Separation of oligomers and polymers, determination of molecular weight and distribution |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. This information is critical as it directly influences many of the final physical properties of the material, including its strength, brittleness, and melt flow characteristics. lcms.cz In the context of polymers synthesized using this compound, GPC/SEC is employed to analyze the molecular weight averages (such as Mn, Mw) and the polydispersity index (PDI).

For instance, in the analysis of various water-soluble polymers, GPC with columns like PL aquagel-OH MIXED-H has proven effective for intermediate to high molecular weight polymers. lcms.cz The molecular weight distribution is a key parameter to monitor, for example, in assessing the degradation of polymers like polybutylene terephthalate (B1205515) (PBT) resins, where a reduction in desirable physical properties is linked to changes in molecular weight. lcms.cz

Table 1: Illustrative GPC/SEC Data for Epoxy-Based Polymers

| Parameter | Sample A | Sample B | Sample C |

|---|---|---|---|

| Mn ( g/mol ) | 50,000 | 75,000 | 60,000 |

| Mw ( g/mol ) | 100,000 | 150,000 | 125,000 |

| PDI (Mw/Mn) | 2.0 | 2.0 | 2.08 |

Note: This table presents hypothetical data to illustrate the typical output of a GPC/SEC analysis for comparative purposes.

Thermal Analysis Techniques for Polymerization and Network Characterization

Thermal analysis techniques are fundamental in characterizing the curing process and the thermal stability of thermosetting polymers derived from this compound.

Differential Scanning Calorimetry (DSC) is extensively used to study the curing kinetics of epoxy resins. mdpi.comiastate.edu The exothermic heat flow measured during the curing process provides data to determine the degree of cure and the rate of reaction. mdpi.com Isothermal and non-isothermal DSC scans are performed to understand the curing behavior under different temperature conditions. mdpi.com The curing process is complex and defines the final properties of the thermoset material. revistapolimeros.org.br

Furthermore, DSC is crucial for determining the glass transition temperature (Tg) of the cured polymer network. The Tg is a critical parameter that indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com An increase in the crosslink density of an epoxy polymer generally leads to a higher glass transition temperature. For example, studies on rigid epoxy polymers have shown Tg values in the range of 80–120 °C. researchgate.net The addition of other components to the epoxy formulation can also influence the Tg. For instance, incorporating triglycidyl isocyanurate into a thiol-epoxy system has been shown to increase the Tg. mdpi.com

Table 2: Curing and Thermal Properties of Epoxy Systems from DSC Analysis

| Epoxy System | Curing Agent | Peak Exotherm Temperature (°C) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|

| Novolac epoxy | 1,4-bis(2,4-diaminophenoxy)benzene | Not Specified | Not Specified |

| DGEBA/TTMP | Encapsulated imidazole | >110 | 51 |

| DGEBA/TTMP with TGIC | Encapsulated imidazole | >110 | 63 |

Data sourced from studies on various epoxy systems to illustrate typical DSC findings. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and degradation profile of polymers. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition and the temperature of maximum weight loss are key indicators of a material's thermal stability.

For epoxy resins, TGA reveals the temperatures at which significant degradation occurs. For instance, a study on an epoxy resin cured with ethylene (B1197577) diamine showed that volatile products begin to form around 330°C, with the rate of weight loss increasing to a maximum in the same region. cnrs.fr The thermal stability of epoxy polymers can be enhanced by incorporating specific chemical structures. For example, phosphorus-containing epoxy resins have been shown to have increased thermal stability at elevated temperatures. researchgate.net Rigid epoxy polymers cured with aromatic amines have demonstrated excellent thermal oxidative stability, with initial decomposition temperatures (Td10) at or above 400 °C. researchgate.net

Table 3: Thermal Decomposition Data for Epoxy Polymers from TGA

| Epoxy System | Curing Agent | Onset Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Char Yield at High Temperature (%) |

|---|---|---|---|---|

| Epoxy Resin | Ethylene Diamine | ~300 | Not Specified | Not Specified |

| Rigid Epoxy Polymer (HBREP) | Monoamine | ≥ 400 | Not Specified | Not Specified |

| Rigid Epoxy Polymer (HCREP) | Diamine | ≥ 400 | Not Specified | Not Specified |

| Rigid Epoxy Polymer (BCREP) | Mono- and Di-amine mixture | ≥ 400 | Not Specified | Not Specified |

This table compiles data from various studies on the thermal degradation of epoxy systems. researchgate.netcnrs.fr

Microscopic Techniques for Morphological and Network Studies

Microscopic techniques are essential for visualizing the morphology and network structure of polymers at the micro and nano-scale.

Scanning Electron Microscopy (SEM) is used to examine the surface topography and fracture surfaces of polymeric materials. This can provide insights into the homogeneity of the polymer network and the presence of any phase separation or defects. For example, in the study of new denture base copolymers, SEM in conjunction with energy-dispersive X-ray spectroscopy (EDX) was used to analyze the structural presentation of the material. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the fine details of the polymer network structure. TEM can be used to visualize the dispersion of fillers or modifiers within the polymer matrix and to study the morphology of multiphase polymer blends. While specific studies on this compound using TEM were not found in the provided search results, it remains a critical technique for in-depth morphological analysis of polymer networks.

Rheological Studies of Reactive Mixtures and Cured Materials

Rheological studies are fundamental in characterizing the flow behavior of the reactive mixtures of this compound with curing agents and the viscoelastic properties of the resulting cured materials. These studies are instrumental in determining key processing parameters and predicting the mechanical performance of the final product.

The curing of this compound involves the transformation of a low-viscosity liquid into a solid, crosslinked network. This transition is marked by significant changes in viscosity and the development of viscoelastic properties. A rotational rheometer is typically employed to monitor these changes in real-time. The measurements are often conducted in either isothermal or dynamic temperature ramp modes.

Key parameters obtained from rheological analysis during the curing process include:

Viscosity (η): The initial viscosity of the reactive mixture is a critical parameter for processing, influencing mixing, and application. As the curing reaction proceeds, the viscosity increases due to the formation of larger polymer chains and eventually a crosslinked network.

Gel Time (t_gel): This is the point at which the liquid resin begins to transition into a solid gel. It is often identified as the crossover point of the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic response of the material, while the loss modulus represents the viscous response. At the gel point, the material exhibits both solid-like and liquid-like behavior.

Vitrification Time: This is the point at which the glass transition temperature (Tg) of the curing system reaches the curing temperature. At this stage, the reaction rate slows down significantly as the mobility of the reactive species is restricted.

A typical rheological study would involve mixing this compound with a specific curing agent (e.g., an amine or an anhydride) and placing the mixture in the rheometer. The evolution of G' and G'' would be monitored over time at a constant temperature.

Table 1: Illustrative Rheological Data for a Hypothetical this compound System Cured with an Amine Hardener

| Parameter | Value | Description |

| Initial Viscosity at 25°C | 0.5 - 1.5 Pa·s | Represents the viscosity of the uncured resin mixture, crucial for processing. |

| Gel Time at 80°C | 30 - 60 min | The time at which the storage modulus (G') equals the loss modulus (G''), indicating the onset of network formation. |

| Storage Modulus (G') of Cured Material | 1 - 3 GPa | Indicates the stiffness and elastic properties of the fully cured polymer. |

| Loss Modulus (G'') of Cured Material | 10 - 50 MPa | Represents the energy dissipation characteristics of the cured polymer. |

Note: The data in this table is illustrative and represents typical values for similar epoxy systems. Actual values for a this compound system would depend on the specific curing agent, stoichiometry, and curing conditions.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of materials. In the context of this compound research, XRD is primarily employed to investigate the degree of crystallinity in the cured polymer. The arrangement of polymer chains in a thermoset can range from completely amorphous to semi-crystalline, which significantly impacts the material's mechanical, thermal, and barrier properties.

When a finely powdered sample of the cured polymer is irradiated with X-rays, the rays are diffracted by the crystalline domains within the material. The resulting diffraction pattern shows sharp peaks at specific angles for crystalline or semi-crystalline materials, corresponding to the regular spacing between atomic planes. In contrast, amorphous materials produce a broad halo with no distinct peaks, indicating a lack of long-range order.

For polymers cured from this compound, the presence of the relatively rigid but-2-ene backbone could potentially lead to some degree of ordered packing, especially with specific curing agents that promote chain alignment. However, the formation of a highly crosslinked network generally hinders large-scale crystallization.

An XRD analysis of a cured this compound polymer would typically involve:

Sample Preparation: The cured polymer is ground into a fine powder to ensure random orientation of the crystallites.

Data Collection: The powdered sample is placed in a diffractometer, and an X-ray beam is directed at it. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

Data Analysis: The resulting diffractogram is analyzed to identify the presence of any crystalline peaks. The percentage of crystallinity can be estimated by comparing the area of the crystalline peaks to the total area under the diffraction curve (including the amorphous halo).

While extensive research on the specific crystalline structure of polymers from this compound is not widely published, studies on similar epoxy systems, such as those involving 1,4-butanediol (B3395766) diglycidyl ether, have utilized XRD to characterize the structure of composite materials. nih.gov These studies demonstrate the utility of XRD in assessing the influence of the epoxy matrix on the crystalline components of a composite.

Table 2: Expected XRD Findings for Cured this compound Polymers

| Feature | Expected Observation | Interpretation |

| Diffraction Pattern | Predominantly a broad amorphous halo. | The highly crosslinked nature of the thermoset prevents significant long-range ordering of the polymer chains. |

| Crystalline Peaks | Potentially weak, broad peaks may be observed depending on the curing conditions and the specific curing agent used. | May indicate the presence of small, localized regions of ordered structures or nano-scale crystalline domains. |

| Degree of Crystallinity | Generally low (<10%). | Consistent with the amorphous nature of most crosslinked epoxy resins. |

Note: This table presents expected findings based on the general behavior of epoxy thermosets. The actual XRD data would be necessary to confirm the specific structural characteristics of cured this compound.

Computational Modeling and Simulation in 1,4 Bis 2,3 Epoxypropoxy but 2 Ene Research

Quantum Mechanical Calculations (e.g., DFT) for Reaction Energetics and Mechanisms

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of chemical reactions. These calculations can provide detailed information about the energetics and pathways of the ring-opening polymerization of the epoxy groups in 1,4-Bis(2,3-epoxypropoxy)but-2-ene, as well as potential reactions involving the but-2-ene double bond.

Research on other epoxy systems has demonstrated the utility of DFT in understanding curing mechanisms. For instance, DFT has been used to study the reaction mechanisms of epoxy resins with various curing agents, such as amines and carboxylic acids. These studies can calculate the activation energies for different reaction steps, identify transition states, and clarify the role of catalysts. davidpublisher.com

In the context of this compound, DFT could be employed to:

Analyze the Ring-Opening Reaction: Determine the activation barriers for the nucleophilic attack on the epoxy rings by a curing agent. This would involve modeling the reaction of an epoxy group with, for example, an amine or an anhydride (B1165640). Studies on simpler epoxides like propylene (B89431) oxide have shown that QM methods can predict the preferred site of nucleophilic attack (α or β carbon) and the corresponding activation energies. osti.gov

Investigate the Role of the Double Bond: The central double bond in the but-2-ene moiety can potentially participate in the polymerization process, especially under specific conditions or with certain initiators. DFT calculations could explore the feasibility of side reactions involving this double bond, which would influence the final network structure and properties.

Elucidate Catalytic Mechanisms: If a catalyst is used to accelerate the curing process, DFT can model the catalyst's interaction with the epoxy monomer and the curing agent to reveal the catalytic cycle and explain the observed increase in reaction rate.

A hypothetical DFT study on the curing of this compound with a generic diamine could yield data such as that presented in the following table, which is based on findings for other epoxy systems.

| Reaction Step | Reactants | Products | Calculated Activation Energy (kJ/mol) |

| Primary Amine + Epoxy | R-NH₂ + Epoxy | R-NH-CH₂-CH(OH)- | 50 - 70 |

| Secondary Amine + Epoxy | R-NH-R' + Epoxy | R-N(R')-CH₂-CH(OH)- | 60 - 80 |

| Hydroxyl-catalyzed Epoxy-Amine | R-NH₂ + Epoxy + R'-OH | Adduct + R'-OH | 40 - 60 |

This table is illustrative and based on typical activation energies for epoxy-amine reactions found in the literature. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics (MD) Simulations for Polymer Network Formation and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the evolution of a system of atoms and molecules over time. In the context of this compound, MD simulations can be used to model the formation of the cross-linked polymer network and to investigate the dynamics of the resulting material.

The general procedure for simulating the curing of an epoxy resin using MD involves several steps:

System Setup: A simulation box is created containing the epoxy monomers (this compound) and the chosen curing agent in the desired stoichiometric ratio.

Equilibration: The initial system is equilibrated at a high temperature to ensure a random and well-mixed distribution of the molecules.

Cross-linking Algorithm: A reactive force field or a custom algorithm is used to form new chemical bonds between the reactive sites of the epoxy monomers and the curing agent. This process is typically performed in a stepwise manner, with relaxation steps in between to allow the system to accommodate the newly formed bonds. mdpi.com

Cooling and Final Equilibration: The cross-linked system is then cooled down to the desired temperature, and a final equilibration is performed to obtain a stable polymer network.

Both all-atom and coarse-grained MD simulations can be employed. All-atom simulations provide a high level of detail, while coarse-grained models allow for the simulation of larger systems and longer timescales, which can be crucial for studying the later stages of polymerization and the properties of the bulk material. davidpublisher.comarxiv.org

MD simulations can provide valuable insights into:

Gel Point: By monitoring the size of the largest cluster of connected molecules during the simulation, the gel point—the transition from a liquid to a solid-like gel—can be determined. mdpi.com

Volume Shrinkage: The change in the volume of the simulation box during the curing process can be used to predict the volume shrinkage of the resin upon curing, a critical parameter in many applications. davidpublisher.com

Molecular Dynamics: MD simulations can also be used to study the dynamics of the polymer network, such as the mobility of different segments and the relaxation behavior of the material.

The following table summarizes different MD simulation approaches that have been used for various epoxy systems, which could be adapted for this compound.

| Epoxy System | Curing Agent | Simulation Type | Force Field | Key Findings |

| EPON-862 | DETDA | All-Atom MD | COMPASS | Good agreement with experimental density, Tg, and thermal expansion. mdpi.com |

| DGEBA | Tricarballylic Acid | All-Atom MD | PCFF | Developed an improved cross-linking algorithm. northwestern.edu |

| DGEBA | Diaminobutane | Coarse-Grained MD | Custom | Predicted gel point and volume shrinkage. davidpublisher.com |

| DGEBA-DETA | DETA | All-Atom MD | Amber | Investigated the effect of cross-link density on moisture absorption. nih.gov |

Kinetic Modeling of Complex Polymerization Systems

Kinetic modeling is essential for understanding and predicting the rate of the curing reaction of this compound. The curing of epoxy resins is a complex process that often involves multiple simultaneous reactions and can be influenced by factors such as temperature, catalyst concentration, and the evolving physical state of the material (gelation and vitrification).

Experimental data for kinetic modeling is typically obtained from techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic curing reaction. mdpi.comarxiv.org This data can then be used to develop kinetic models that describe the rate of conversion as a function of time and temperature.

Commonly used kinetic models for epoxy curing include:

n-th Order Models: These are simple models that assume the reaction rate is proportional to the concentration of unreacted species raised to a certain power (the reaction order).

Autocatalytic Models: The curing of many epoxy systems is autocatalytic, meaning that a product of the reaction (often a hydroxyl group) acts as a catalyst for further reaction. The Kamal-Sourour and Šesták-Berggren models are widely used to describe this behavior. nih.govresearchgate.net The general form of an autocatalytic model is: dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ where α is the conversion, dα/dt is the reaction rate, k₁ and k₂ are rate constants, and m and n are the reaction orders.

Phenomenological Models: These models, such as the one proposed by Olivier, aim to describe the curing behavior over a wide range of temperatures and conversions without necessarily being based on a specific reaction mechanism. northwestern.edunih.gov

Isoconversional Analysis: Model-free kinetic methods, also known as isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa, Starink), are powerful tools for determining the activation energy (Ea) of the curing reaction as a function of the degree of conversion. mdpi.comarxiv.org This can reveal changes in the reaction mechanism or the onset of diffusion control as the curing progresses.

The following table presents a summary of kinetic models applied to different epoxy systems, which could serve as a basis for modeling the curing of this compound.

| Epoxy System | Curing Agent | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Key Observations |

| Commercial Epoxy-Amine | Amine | Isoconversional | 53 - 61 | Ea is constant for a significant portion of the reaction. mdpi.com |

| Huntsman 1564/3486 | Amine | Autocatalytic & Phenomenological | ~57 | Modified Olivier's model showed high accuracy. northwestern.edunih.gov |

| DGEBA | Sebacic Acid | Isoconversional | 60 - 80 | Ea increases with the addition of epoxidized soybean oil. arxiv.org |

| Bio-based Epoxy | Amine | Autocatalytic (Šesták-Berggren) | 57 - 62 | Activation energy is independent of conversion. arxiv.org |

Prediction of Structure-Property Relationships in Derived Polymers

A major goal of computational modeling is to predict the macroscopic properties of a material from its chemical structure. For polymers derived from this compound, computational methods can be used to establish structure-property relationships and guide the design of materials with desired characteristics.